Tubocurare
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Overview
Description
A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae.
Scientific Research Applications
1. Neuronal Development and Survival
Tubocurare has been studied for its impact on neuronal development. In chick embryos, this compound treatment prevented the naturally occurring neuron death and induced significant nuclear hypertrophy within the trigeminal motoneuron pool. This suggests that this compound can influence neuronal survival and development in certain conditions (Arens & Straznicky, 2004).
2. Neuromuscular Junction Mechanisms
Studies have explored how this compound interacts with the neuromuscular junction. For example, it has been shown to have a blocking action similar to that of other compounds like decamethonium, affecting the synaptic transmission at the neuromuscular junction (Philippot & Dallemagne, 1952).
3. Cholinesterase Inhibition
This compound's inhibitory effect on cholinesterase activity has been studied, revealing competitive and reversible inhibition. This provides insights into its biochemical interactions and potential therapeutic applications (Hasson & Liepin, 1963).
4. Neurophysiological Studies
Research has also investigated the effects of this compound on brain electrical activity. Experiments on cats, for instance, have shown that tubocurarine can alter electrical activity in both sensory and motor areas of the cerebrum (Cooke & Snider, 1953).
properties
Molecular Formula |
C38H44N2O6+2 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2 |
InChI Key |
PXXYOLIWFSWZNP-UHFFFAOYSA-P |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
synonyms |
d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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